3-Iodo-5-methylbenzoic acid
Overview
Description
3-Iodo-5-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H7IO2 . The molecular weight of the compound is 262.05 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 262.05 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Iodo-5-methylbenzoic acid is involved in the synthesis of complex organic compounds. For example, its derivatives are used in the synthesis of aromatic constituents of calichemicin antibiotics, highlighting its role in the production of polysubstituted aromatic carboxylic acids (Laak & Scharf, 1989).
- The compound also finds application in the Suzuki cross-coupling reaction, a significant process in organic chemistry. This reaction is essential for creating biaryls, where this compound derivatives act as reactants (Chaumeil, Signorella & Drian, 2000).
Environmental and Photocatalytic Applications
- In environmental science, derivatives of this compound are studied for their photocatalytic degradation properties. This is significant for pollution control and environmental remediation, as demonstrated in studies involving titanium dioxide and UV light (Wang, Hsieh, Wu & Chang, 2000).
Analytical Chemistry and Material Science
- The compound is also relevant in the field of analytical chemistry. For example, its derivatives have been studied for their solubility in various solvents, which is crucial for understanding their behavior in different chemical environments (Ye et al., 2011).
- In material science, this compound derivatives are used in the formation of coordination polymers. These polymers have various applications, including catalysis and material processing (Pedireddi & Varughese, 2004).
Safety and Hazards
3-Iodo-5-methylbenzoic acid is classified under the GHS07 hazard class . The compound has the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that benzoic acid derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses
Metabolic Pathways
It is known that benzoic acid derivatives can interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins . They can also affect their localization or accumulation
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
3-iodo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSUTRCVLDJUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598236 | |
Record name | 3-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-90-1 | |
Record name | 3-Iodo-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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